1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The structure of this compound consists of a seven-membered azepine ring fused with a benzene ring, and it has a phenylmethyl substituent at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- can be achieved through several methods. One common approach involves the cyclization of 3-phenylpropan-1-amine with acylation using methyl chloroformate, followed by cyclization with trifluoromethanesulfonic acid . Another method includes the lithiation of o-benzylaniline in the presence of a base, followed by reaction with cinnamic acid methyl ester, deprotection, and cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity and leading to physiological effects. For example, some benzazepine derivatives are known to interact with nicotinic acetylcholine receptors, influencing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one: Another benzazepine derivative with similar structural features.
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: A compound with a methano bridge in the azepine ring.
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: A benzazepine derivative with a carbonyl group at the second position.
Uniqueness
1H-2-Benzazepine, 2,3,4,5-tetrahydro-2-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of a phenylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
54311-89-6 |
---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2-benzyl-1,3,4,5-tetrahydro-2-benzazepine |
InChI |
InChI=1S/C17H19N/c1-2-7-15(8-3-1)13-18-12-6-11-16-9-4-5-10-17(16)14-18/h1-5,7-10H,6,11-14H2 |
InChI Key |
NTKSCRDSGUPFJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2CN(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.